Di-O-acetylkojic acid

Lipophilicity Skin permeation Formulation design

Di-O-acetylkojic acid (CAS 26209-93-8, NSC is a fully acetylated diester derivative of the fungal metabolite kojic acid, bearing acetyl groups at both the 5-hydroxyl and 2-hydroxymethyl positions of the γ-pyrone ring. With a molecular formula of C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol , this compound is classified among kojic acid ester prodrugs designed to modulate the physicochemical limitations of the parent molecule, particularly its hydrophilicity and instability in formulation.

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
CAS No. 26209-93-8
Cat. No. B11998786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-O-acetylkojic acid
CAS26209-93-8
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC(=O)C(=CO1)OC(=O)C
InChIInChI=1S/C10H10O6/c1-6(11)14-4-8-3-9(13)10(5-15-8)16-7(2)12/h3,5H,4H2,1-2H3
InChIKeyFTWYBBBWGWWCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-O-acetylkojic acid (CAS 26209-93-8) for Tyrosinase-Targeted Research & Skin-Lightening Formulation Procurement


Di-O-acetylkojic acid (CAS 26209-93-8, NSC 76487) is a fully acetylated diester derivative of the fungal metabolite kojic acid, bearing acetyl groups at both the 5-hydroxyl and 2-hydroxymethyl positions of the γ-pyrone ring [1]. With a molecular formula of C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol , this compound is classified among kojic acid ester prodrugs designed to modulate the physicochemical limitations of the parent molecule, particularly its hydrophilicity and instability in formulation [2]. Its primary recognised mechanism of action is inhibition of tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in melanin biosynthesis [1].

Why Di-O-acetylkojic acid Cannot Be Simply Exchanged with Kojic Acid or Other Kojic Acid Esters for Procurement Decisions


Kojic acid and its ester derivatives are not functionally interchangeable despite sharing a common γ-pyrone pharmacophore. The acetylation of both hydroxyl groups in Di-O-acetylkojic acid eliminates hydrogen-bond donor capacity (0 H-bond donors vs. 2 for kojic acid) , substantially altering the compound's octanol/water partition coefficient and thereby its skin permeation, formulation compatibility, and hydrolytic activation profile. Empirical evidence demonstrates that esterification fundamentally changes oxidative degradation kinetics: kojic acid dipalmitate degrades more rapidly than kojic acid under identical liquid oxidative stress (H₂O₂) [1]. Consequently, a generic substitution based solely on the shared kojic acid scaffold risks mismatched stability, release kinetics, and biological performance. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: Di-O-acetylkojic acid vs. Kojic Acid, Kojic Acid Dipalmitate, and In-Class Comparators


Lipophilicity (logP) Differentiation: Di-O-acetylkojic acid vs. Kojic Acid

Di-O-acetylkojic acid exhibits a predicted logP of approximately 0.4 , representing a shift of >1 log unit relative to kojic acid (logP = -0.64) [1]. This crossover from negative to positive logP indicates that the diacetyl derivative is substantially more lipophilic than the parent compound, which affects its partitioning into lipid-rich environments such as the stratum corneum. The magnitude of this difference—approximately a 10-fold increase in octanol/water partition coefficient—is consistent with the replacement of two polar hydroxyl groups with acetyl esters.

Lipophilicity Skin permeation Formulation design

Hydrogen-Bond Donor Capacity as a Determinant of Transdermal Flux: Di-O-acetylkojic acid vs. Kojic Acid

Di-O-acetylkojic acid possesses zero hydrogen-bond donor (HBD) groups, as both hydroxyl positions are acetylated . In contrast, kojic acid has two HBD groups (the 5-OH and 2-CH₂OH). This is a critical differentiation parameter because transdermal flux has been shown to decrease exponentially with increasing HBD count; the transition from 2 HBD to 0 HBD is associated with a substantial increase in predicted permeability coefficient (log Kp) based on the Potts-Guy model [1]. While experimentally measured permeability data for Di-O-acetylkojic acid are not available in the published literature, the HBD count differential alone provides a strong physicochemical rationale for enhanced membrane passage.

Transdermal delivery Prodrug design Physicochemical profiling

Molecular Weight Advantage Over Kojic Acid Dipalmitate in Topical Formulation Design

Di-O-acetylkojic acid (MW = 226.18 g/mol) has a molecular weight approximately 2.7-fold lower than kojic acid dipalmitate (MW = 618.94 g/mol) . This is a differentiating factor because the generally accepted molecular weight cutoff for effective passive transdermal permeation is approximately 500 Da [1]. Di-O-acetylkojic acid falls well below this threshold (226 Da), while kojic acid dipalmitate exceeds it (619 Da). The lower molecular weight of the diacetyl prodrug may translate to superior diffusion coefficient in the stratum corneum compared to the bulkier dipalmitate ester, although this advantage must be weighed against the dipalmitate's more pronounced lipophilicity.

Molecular weight Dermal bioavailability Formulation Prodrug selection

Oxidative Stability Class-Level Differentiation Among Kojic Acid Esters

A comparative stress study demonstrated that kojic acid dipalmitate (KADP) degrades more rapidly under liquid oxidative stress (H₂O₂) than kojic acid, with degradation following first-order kinetics for both compounds [1]. While this specific study did not include Di-O-acetylkojic acid, it establishes a class-level principle: esterification of kojic acid alters oxidative degradation kinetics. Di-O-acetylkojic acid, as a small-molecule acetyl diester, is structurally distinct from the long-chain dipalmitate ester and is therefore expected to exhibit its own characteristic degradation profile. The study's recommendation to incorporate antioxidant excipients in KADP formulations underscores the general importance of ester-specific stability assessment rather than class-wide assumptions [1].

Oxidative stability Formulation shelf-life Preformulation Stress testing

Patent-Cited Application Scope: Kojic Acid Esters for Melanin Synthesis Inhibition

The foundational US patent US4990330 [1] explicitly claims compositions for topical use comprising kojic acid or its esters in combination with vitamin C or its derivatives to inhibit melanin synthesis. The patent teaches that kojic acid esters—a class encompassing Di-O-acetylkojic acid—function by inhibiting tyrosinase activity, preventing the conversion of tyrosine to DOPA and subsequently to dopaquinone in the melanin synthesis pathway. While the patent does not provide quantitative comparative efficacy data among individual esters, it establishes the regulatory and commercial precedent for Di-O-acetylkojic acid's intended use domain. This contrasts with arbutin, a glycosylated hydroquinone derivative that inhibits tyrosinase via competitive substrate mimicry rather than copper chelation [2].

Cosmetic formulation Skin whitening Intellectual property Topical composition

Evidence-Backed Application Scenarios for Di-O-acetylkojic acid Procurement in Research and Industrial Settings


Topical Formulation Development Requiring Balanced Lipophilicity Without High Molecular Weight

Di-O-acetylkojic acid (logP ≈ 0.4, MW 226 Da) provides a formulation intermediate between hydrophilic kojic acid (logP -0.64, MW 142 Da) [1] and high-MW kojic acid dipalmitate (MW 619 Da) . For oil-in-water (O/W) emulsion systems where the active must partition into the oil phase for stability yet remain below the 500 Da diffusion threshold for epidermal penetration, Di-O-acetylkojic acid's physicochemical profile is specifically suited. The absence of hydrogen-bond donors (0 HBD) further facilitates incorporation into lipophilic vehicle phases without requiring co-solvents that may compromise emulsion integrity .

Hydrolytic Prodrug Research for Controlled Kojic Acid Release

As a diester prodrug, Di-O-acetylkojic acid is designed to undergo esterase-mediated hydrolysis in the viable epidermis to release the active tyrosinase inhibitor kojic acid. The dual acetylation provides two hydrolytically cleavable sites, potentially enabling a different activation profile compared to mono-esters such as 7-O-acetylkojic acid. This makes the compound relevant for research programs investigating esterase-activated delivery of tyrosinase inhibitors, where the acetyl leaving group is the smallest possible acyl moiety, minimising the metabolic burden of the promoiety relative to long-chain fatty acid esters like palmitate or stearate [2].

Structure-Activity Relationship (SAR) Studies of Kojic Acid Ester Series

Di-O-acetylkojic acid serves as the simplest fully esterified reference compound in SAR studies of kojic acid derivatives. As the acetyl diester, it represents the minimal structural perturbation that eliminates both hydroxyl groups, enabling direct comparison with mono-acetyl (7-O-acetylkojic acid), long-chain mono-esters (kojic acid monopalmitate, monooleate), and fully esterified long-chain derivatives (kojic acid dipalmitate) [2]. The comparison data in Section 3 establish that Di-O-acetylkojic acid's HBD count (0) and molecular weight (226 Da) define one end of the physicochemical continuum for this compound class, providing a critical reference point for quantitative structure-property relationship (QSPR) modelling.

Preformulation Stress Testing in Ester-Specific Stability Protocols

The finding that kojic acid esters exhibit ester-specific oxidative degradation kinetics [3] mandates that formulation scientists conduct stability-indicating assays for each individual ester rather than relying on class-level assumptions. Di-O-acetylkojic acid, as a small-molecule acetyl diester, requires dedicated forced-degradation studies (oxidative, thermal, photolytic, and hydrolytic stress) to establish its intrinsic stability profile. This compound is therefore an essential procurement item for preformulation laboratories conducting systematic stability screening across the kojic acid ester portfolio, particularly where acetyl ester stability under acidic, neutral, and alkaline pH conditions must be benchmarked against palmitate and other long-chain ester counterparts.

Quote Request

Request a Quote for Di-O-acetylkojic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.